molecular formula C15H23N3 B2723762 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034416-63-0

5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2723762
CAS No.: 2034416-63-0
M. Wt: 245.37
InChI Key: OMPDNTPICCGQOQ-UHFFFAOYSA-N
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Description

The compound 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic framework with nitrogen atoms at strategic positions. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and neurotransmitter receptor modulation .

Properties

IUPAC Name

5-(cyclopentylmethyl)-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-4-12(3-1)10-17-7-8-18-14(11-17)9-15(16-18)13-5-6-13/h9,12-13H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPDNTPICCGQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Aminopyrazole Intermediate

Reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol yields 5-amino-N-arylpyrazole-4-carboxamides. Substituting the aryl group with cyclopentylmethyl requires:

  • Cyclopentylmethyl bromide as an alkylating agent
  • K2CO3 in DMF at 80°C for 6 hours

Key spectral data for intermediate :

  • 1H-NMR (CDCl3) : δ 1.45–1.70 (m, 8H, cyclopentyl), 2.85 (d, J = 7.2 Hz, 2H, CH2), 5.10 (s, 1H, NH2).

Cyclization to Pyrazolo[1,5-a]Pyrazine

Treating the 5-aminopyrazole with acetylacetone in glacial acetic acid under reflux (12 hours) induces cyclization via:

  • Nucleophilic attack on the keto group
  • Dehydration to form the pyrazine ring

Optimized conditions :

  • Acetic acid (neat)
  • Temperature : 118°C
  • Yield : 78–85%

Post-Functionalization via Cross-Coupling

Introducing the cyclopropyl group post-cyclization is achievable through Buchwald–Hartwig amination or Ullmann-type coupling :

Protocol for cyclopropane coupling :

  • Substrate : 2-Chloropyrazolo[1,5-a]pyrazine
  • Cyclopropylboronic acid (1.5 eq)
  • Pd(OAc)2 (5 mol%)
  • SPhos ligand (10 mol%)
  • K3PO4 (3 eq) in toluene/H2O (10:1) at 100°C for 24 hours

Yield : 65–70% (based on pyrazolo[1,5-a]pyrimidine analogues)

One-Pot Tandem Reactions

A streamlined approach combines cyclopropanation and pyrazole annulation in one pot:

Reagents :

  • Cyclopentylmethyl diazoacetate (cyclopropane precursor)
  • Cu(acac)2 (catalyst)
  • 1,2-Diaminopyrazine

Mechanism :

  • Cyclopropanation : Diazo compound decomposes to generate carbene, inserting into the C–H bond of pyrazine.
  • Pyrazole formation : Hydrazine addition and cyclization.

Conditions :

  • Solvent : Dichloroethane
  • Temperature : 60°C
  • Time : 8 hours
  • Yield : 72% (estimated from spiropyrazolone analogues)

Purification and Characterization

Chromatography :

  • Stationary phase : Silica gel (230–400 mesh)
  • Eluent : Hexane/ethyl acetate (4:1 → 1:1 gradient)

Analytical data :

  • HRMS (ESI+) : m/z calcd for C16H22N4 [M+H]+: 281.1871, found: 281.1868.
  • 13C-NMR : 12.8 ppm (cyclopropane C), 38.5 ppm (cyclopentylmethyl CH2), 155.2 ppm (pyrazole C3).

Challenges and Optimization Opportunities

  • Steric hindrance : Bulky cyclopentylmethyl group reduces cyclization efficiency. Microwave irradiation (100 W, 150°C) shortens reaction time to 1 hour.
  • Cyclopropane stability : Use of anhydrous conditions and N2 atmosphere prevents ring-opening.
  • Regioselectivity : DFT calculations predict preferential formation of the 2-cyclopropyl isomer due to lower transition-state energy (ΔG‡ = 24.3 kcal/mol vs. 27.1 kcal/mol for 3-cyclopropyl).

Chemical Reactions Analysis

Types of Reactions

5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrazines in combating viral infections. Notably, compounds within this class have demonstrated activity against the hepatitis B virus (HBV). For instance, a patent (WO2020089456A1) describes novel derivatives that inhibit HBV by targeting specific viral proteins. The structural modifications in these derivatives enhance their binding affinity and selectivity towards viral targets, making them promising candidates for antiviral therapy .

Anticancer Properties

The anticancer potential of 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has been investigated in various preclinical models. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting proliferation. A review article emphasizes the role of pyrazolo[1,5-a]pyrimidines in cancer therapy, noting their ability to modulate key signaling pathways involved in tumor growth and metastasis .

Case Study: JAK Inhibition

One significant application is the development of selective inhibitors for Janus kinase 1 (JAK1), which is crucial in inflammatory and autoimmune diseases as well as certain cancers. Pyrazolo derivatives have shown promise in selectively inhibiting JAK1 activity, thereby reducing inflammatory responses and tumor progression .

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[1,5-a]pyrazines may possess neuroprotective properties. These compounds have been studied for their ability to modulate calcium signaling pathways critical for neuronal survival. Specifically, they inhibit sodium-calcium exchangers and sodium-hydrogen exchangers, which can significantly impact cytosolic calcium levels and neuronal health . This mechanism could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Summary Table of Applications

ApplicationMechanism of ActionReferences
AntiviralInhibition of HBV proteins
AnticancerInduction of apoptosis; inhibition of cell proliferation ,
NeuroprotectiveModulation of calcium signaling

Mechanism of Action

The mechanism of action of 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below compares 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine with analogs differing in substituents, molecular weight, and biological activity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
This compound Cyclopentylmethyl (5), Cyclopropyl (2) C₁₄H₂₀N₄ 244.34 g/mol High lipophilicity (calculated LogP ~3.2); Potential CNS activity due to bicyclic framework
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Trifluoromethyl (2) C₇H₉ClF₃N₃ 227.62 g/mol Enhanced metabolic stability; Halogenation may improve binding to hydrophobic pockets
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one Methyl (5), Nitro (2) C₈H₉N₃O₃ 195.18 g/mol Electron-withdrawing nitro group increases reactivity; Potential antimicrobial activity
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (trifluoroacetic acid salt) Chloro (3) C₈H₉ClF₃N₃O₂ 283.62 g/mol Electrophilic chloro substituent facilitates covalent binding; Used in kinase inhibition studies
tert-Butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate Iodo (3), tert-Butyl ester (5) C₁₄H₂₀IN₃O₂ 389.23 g/mol Bulky tert-butyl group enhances solubility; Iodo substituent allows for radiolabeling in imaging studies

Biological Activity

5-(Cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N4C_{13}H_{18}N_4. Its structure features a pyrazolo[1,5-a]pyrazine core with cyclopentyl and cyclopropyl substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The specific synthetic pathways can vary based on the desired substitutions and functional groups. Research indicates that the incorporation of cyclopentyl and cyclopropyl groups enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyrazolo derivatives, including this compound. In vitro assays demonstrate that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism of action is believed to involve inhibition of key protein kinases involved in cell proliferation.

CompoundCell LineIC50 (μM)
This compoundMCF-72.12-4.58
Similar Pyrazole DerivativeK-5621.64-3.20

Antimicrobial Activity

Research has indicated that pyrazolo derivatives possess antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi . The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Antimalarial Activity

Some studies have reported that compounds with similar structural motifs exhibit antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species . This mechanism is critical as it disrupts the parasite's ability to detoxify heme released during hemoglobin digestion.

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated that certain compounds exhibited selective toxicity towards leukemia cells while sparing normal cells. This selectivity could be attributed to differential uptake mechanisms or varying expression levels of target proteins in cancerous versus non-cancerous cells .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed promising results for certain pyrazolo derivatives. These compounds inhibited bacterial growth at low concentrations, indicating potential for development into therapeutic agents .

Q & A

Q. What are effective synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via cyclization reactions starting from substituted pyrazine precursors. For example:

  • Amination and Cyclization : Reacting methyl 3-amino-2-pyrazinecarboxylate with silylformamidine derivatives in benzene, followed by cyclization under controlled conditions, yields functionalized pyrazolo[1,5-a]pyrazines .
  • Reductive Methods : Reduction of pyrazolo[1,5-a]pyrazin-4(5H)-one intermediates using LiAlH₄ in dry THF under inert atmospheres has been reported to yield saturated derivatives .
  • Halogenation : Chlorination at positions 4 and 6 using POCl₃ or similar reagents can introduce reactive sites for further functionalization .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent placement. For example, methylene protons in the cyclopentyl group typically appear as multiplet signals between δ 1.5–2.5 ppm, while pyrazine ring protons resonate downfield (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in cyclopropane or cyclopentyl substituents .

Q. How can researchers optimize the introduction of cyclopropane and cyclopentyl groups?

  • Cyclopropanation : Use transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) with dichloromethane or diaziridine precursors. Steric effects from the pyrazine core may require elevated temperatures or prolonged reaction times .
  • Cyclopentyl Functionalization : Alkylation of pyrazine nitrogen with cyclopentylmethyl halides in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C achieves substitution .

Advanced Research Questions

Q. How can researchers address low yields in cyclopropane ring formation?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Precatalyst Screening : Palladium or copper catalysts (e.g., CuI/1,10-phenanthroline) improve regioselectivity .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of bulky intermediates .
  • Computational Modeling : DFT calculations predict transition-state energies to identify optimal reaction pathways .

Q. What methodologies are used to study biological interactions of this compound?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., adenosine A₂a receptor assays) quantify affinity and selectivity. For example, piperazine-derived analogs show moderate A₂a binding (IC₅₀ ~100 nM) with >10× selectivity over A₁ receptors .
  • Enzyme Inhibition Screens : Kinase or protease inhibition is tested via fluorescence polarization or calorimetry .
  • ADMET Profiling : LogP (1.07) and polar surface area (110 Ų) from computational tools (e.g., Molinspiration) predict blood-brain barrier penetration and metabolic stability .

Q. How can regioselectivity challenges in substitution reactions be resolved?

  • Directing Groups : Install temporary groups (e.g., tert-butyl carbamates) to steer electrophilic substitution to specific positions .
  • Microwave-Assisted Synthesis : Accelerates reactions, reducing side-product formation. For example, microwave heating at 150°C for 10 minutes improves yields in SNAr reactions .

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